3-Iodo-2-nitroaniline
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Overview
Description
3-Iodo-2-nitroaniline is an aromatic compound characterized by the presence of an iodine atom and a nitro group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-nitroaniline typically involves the iodination of 2-nitroaniline. One common method is the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in the presence of acetic acid at room temperature, yielding high purity and selectivity . Another method involves the reaction of 4-nitroaniline with iodine and silver acetate .
Industrial Production Methods: Industrial production of this compound often employs similar iodination techniques but on a larger scale. The use of N-iodosuccinimide in solid-state by grinding at room temperature is favored due to its high yield, short reaction time, and non-hazardous work-up procedure .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-2-nitroaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the aromatic ring less reactive towards electrophilic substitution.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as iron and hydrochloric acid.
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Iron and hydrochloric acid are commonly used for the reduction of the nitro group.
Nucleophilic Substitution: Sodium nitrite and copper cyanide are used for the substitution of the iodine atom.
Major Products Formed:
Scientific Research Applications
3-Iodo-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Iodo-2-nitroaniline involves its reactivity towards various chemical reagents. The nitro group, being an electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution while activating it towards nucleophilic substitution . The iodine atom can be easily replaced by other nucleophiles, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
2-Iodo-4-nitroaniline: Similar in structure but with different positions of the iodine and nitro groups.
2-Nitroaniline: Lacks the iodine atom, making it less reactive towards nucleophilic substitution.
4-Nitroaniline: The nitro group is in a different position, affecting its reactivity and applications.
Uniqueness: 3-Iodo-2-nitroaniline is unique due to the presence of both an iodine atom and a nitro group on the aniline ring. This combination of substituents imparts distinct reactivity patterns, making it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
3-iodo-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2O2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YURLZSSAVLKVNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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